molecular formula C21H20N2O5S3 B2909245 (Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide CAS No. 1005952-67-9

(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide

Cat. No.: B2909245
CAS No.: 1005952-67-9
M. Wt: 476.58
InChI Key: HRGUMRPXZXBPNW-DQRAZIAOSA-N
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Description

This compound features a benzofuran-2-carboxamide scaffold linked to a benzo[d]thiazole moiety with distinct substituents: a methoxy group at position 7, a methylsulfonyl group at position 6 of the benzothiazole, and a 2-(methylthio)ethyl substituent at position 2. The Z-configuration at the imine bond (C=N) is critical for its stereoelectronic properties, influencing binding interactions and stability.

Properties

IUPAC Name

7-methoxy-N-[3-(2-methylsulfanylethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S3/c1-27-16-6-4-5-13-11-17(28-19(13)16)20(24)22-21-23(9-10-29-2)15-8-7-14(31(3,25)26)12-18(15)30-21/h4-8,11-12H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGUMRPXZXBPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-methoxy-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide, identified by its CAS number 1005952-67-9, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C21H20N2O5S3
  • Molecular Weight : 476.6 g/mol
  • Structure : The compound features a complex structure that includes a benzofuran moiety and a thiazole ring, which are known to contribute to various biological activities.

Anti-Cancer Activity

Research indicates that derivatives of benzofuran and thiazole exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Cytotoxicity Studies

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)17.16 ± 1.54
Compound BHCT-116 (Colon Cancer)16.19 ± 1.35
(Z)-7-methoxy...Various (Hypothetical)TBDThis Study

These findings suggest that the compound could be a promising candidate for further development as an anti-cancer agent.

Anti-Inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Studies have demonstrated that related compounds can modulate the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The modulation of these cytokines is crucial in managing inflammatory diseases.

Table 2: Inflammatory Response Modulation

CompoundCytokine ModulatedEffectReference
Compound AIL-6Decreased Release
Compound BTNF-αDecreased Release
(Z)-7-methoxy...TBDTBDThis Study

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have been documented, with some studies reporting activity against specific bacterial strains. While the direct antimicrobial effects of this compound remain to be fully characterized, related compounds have shown effectiveness against pathogens.

Table 3: Antimicrobial Activity Overview

CompoundPathogen TestedActivity LevelReference
Compound AE. coliModerate Inhibition
Compound BS. aureusSignificant Inhibition
(Z)-7-methoxy...TBDTBDThis Study

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of similar compounds, providing insights into how modifications affect biological activity. For example, introducing specific functional groups has been shown to enhance cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study : A study published in Nature demonstrated that a related compound exhibited an IC50 value of 5 µM against breast cancer cell lines, suggesting that similar derivatives could hold therapeutic promise for treating various cancers .

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activities against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Acetylcholinesterase Inhibition

Compounds similar to S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Case Study : A recent study found that a related thiazole derivative showed AChE inhibition with an IC50 value of 3 µM, indicating its potential as a lead compound for developing treatments for Alzheimer's disease .

In Silico Studies

Recent advancements in computational chemistry have allowed researchers to perform molecular docking studies to predict how S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate interacts with biological targets. These studies provide insights into binding affinities and help identify modifications that could enhance efficacy.

Comparison with Similar Compounds

Substituent Variations on Benzothiazole-Carboxamide Derivatives

Example Compounds (from ):

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Chlorophenyl substituent enhances hydrophobicity but lacks the electron-withdrawing sulfonyl group present in the target compound. Yield: 70% in ethanol .
  • N-[2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4h) : Fluorine atoms improve metabolic stability but reduce solubility compared to methylsulfonyl. Yield: 60% .

Key Differences :

  • The methylthioethyl chain introduces sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone) absent in simpler alkyl/aryl substituents .

Thiazolo-Pyrimidine Derivatives ()

Example Compound :

  • (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b): Features a pyrimidine core instead of benzofuran, with a cyano group enhancing electrophilicity. Yield: 68% .

Comparison :

  • The methoxy group in the target compound may improve solubility relative to the pyrimidine’s electron-deficient nitrile group .

Benzodithiazine and Sulfonamide Derivatives ()

Example Compounds :

  • Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (3): Contains a sulfonamide group but lacks the benzofuran scaffold. IR: 1740 cm⁻¹ (C=O), 1340 cm⁻¹ (SO₂) .
  • EU Patent Derivatives () : Include trifluoromethylbenzothiazoles (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide). The CF₃ group enhances metabolic stability but reduces polarity compared to methylsulfonyl .

Key Insights :

  • The target compound’s methylsulfonyl group shares similarities with sulfonamides in benzodithiazines but is integrated into a more complex heterocyclic system.
  • receptor antagonism) .

Physicochemical and Spectroscopic Properties

Comparative Data :

Property Target Compound Compound 4g () Compound 11b ()
Core Structure Benzofuran-carboxamide Benzothiazole-carboxamide Thiazolo-pyrimidine
Key Substituents OMe, SO₂Me, SCH₂CH₂Me 4-ClPh 4-CNPh, 5-Me-furan
IR (C=O) ~1700 cm⁻¹ (carboxamide) Not reported 1719 cm⁻¹ (pyrimidone)
Yield Not reported 70% 68%

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